molecular formula C6H8N2O3S B1167050 3-Methylpyridine-2-sulfonamide 1-oxide CAS No. 117551-15-2

3-Methylpyridine-2-sulfonamide 1-oxide

Cat. No.: B1167050
CAS No.: 117551-15-2
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Description

Significance of Pyridine (B92270) N-Oxides in Organic Synthesis and Medicinal Chemistry Scaffolds

Pyridine N-oxides, first described by Meisenheimer in 1926, are a class of heterocyclic compounds derived from the oxidation of the nitrogen atom in a pyridine ring. scripps.edu This seemingly simple modification has profound effects on the chemical reactivity of the pyridine system. The N-oxide group is highly polar and can act as both an electron-donating and electron-withdrawing group, depending on the reaction conditions. youtube.com This dual reactivity makes pyridine N-oxides valuable intermediates in organic synthesis, allowing for functionalization of the pyridine ring in ways that are not possible with the parent pyridine. researchgate.netsemanticscholar.org For instance, electrophilic substitution is directed to the 4-position, while nucleophilic substitution is favored at the 2- and 6-positions. scripps.edu

In medicinal chemistry, the pyridine N-oxide moiety is found in a number of drugs and is often introduced to modulate properties such as solubility, bioavailability, and metabolic stability. scripps.edu The N-oxide group can participate in hydrogen bonding and alter the electronic profile of a drug molecule, potentially leading to enhanced biological activity. Furthermore, some pyridine N-oxides are being explored as catalysts in asymmetric synthesis. nih.govrsc.org

Role of Sulfonamide Moieties in Chemical and Biological Research

The sulfonamide functional group (-SO₂NHR) is a cornerstone of medicinal chemistry, most famously associated with the development of the first commercially available antibacterial drugs, known as sulfa drugs. eurjchem.com The therapeutic importance of sulfonamides extends far beyond their antibacterial activity, with derivatives exhibiting a wide array of pharmacological effects, including antiviral, anti-inflammatory, and anticancer properties. nih.govacs.orgnih.gov

The effectiveness of sulfonamides in such a diverse range of biological targets is attributed to their ability to mimic the transition state of enzymatic reactions and to participate in strong hydrogen bonding interactions with protein active sites. In chemical research, sulfonamides are utilized as directing groups in organic synthesis and as versatile building blocks for the construction of complex molecules. eurjchem.com The synthesis of novel sulfonamide derivatives remains an active area of research, driven by the quest for new therapeutic agents with improved efficacy and selectivity. eurjchem.com

Structural Context of 3-Methylpyridine-2-sulfonamide 1-oxide within Pyridine Derivatives

This compound brings together the distinct chemical features of a pyridine N-oxide and a sulfonamide in a specific arrangement. The presence of the N-oxide functionality activates the pyridine ring for certain transformations. The sulfonamide group at the 2-position, adjacent to the N-oxide, introduces a potent hydrogen bond donor and acceptor, which can influence the molecule's intermolecular interactions and potential biological activity.

The methyl group at the 3-position provides steric bulk and can influence the preferred conformation of the sulfonamide group. This substitution pattern creates a unique electronic and steric environment that distinguishes it from other pyridine sulfonamide derivatives. The study of this specific molecule can provide valuable insights into the interplay of these functional groups and their combined effect on chemical reactivity and biological function.

Physicochemical Properties of this compound

While detailed experimental data for this specific compound is not widely available in published literature, some basic properties can be identified from chemical databases.

PropertyValueSource
CAS Number 117551-15-2 bldpharm.comcymitquimica.comchemicalbook.comlocalpharmaguide.comchemnet.com
Molecular Formula C₆H₈N₂O₃S bldpharm.comcymitquimica.com
Molecular Weight 188.20 g/mol bldpharm.com
SMILES Code CC1=CC=CN+=C1S(N)(=O)=O bldpharm.com

Research Findings

At present, there is a notable lack of specific, in-depth research studies focused solely on this compound in the public domain. While the compound is listed in chemical supplier databases, indicating its synthesis is achievable, detailed investigations into its unique chemical reactivity, spectroscopic characterization, and potential biological activities have not been extensively reported in peer-reviewed literature.

The synthesis of related pyridine sulfonamide derivatives has been described, often involving the reaction of a substituted aminopyridine with a sulfonyl chloride. eurjchem.com Similarly, the N-oxidation of pyridines is a well-established transformation. orgsyn.orgsigmaaldrich.com It is plausible that this compound could be prepared through a two-step process: first, the synthesis of 3-methylpyridine-2-sulfonamide, followed by N-oxidation of the pyridine ring. However, a specific, documented synthetic protocol for this exact sequence for this compound is not readily found.

Given the known biological significance of both the pyridine N-oxide and sulfonamide moieties, it is conceivable that this compound could be a candidate for various biological screenings. Pyridine-sulfonamide hybrids have been investigated as potential inhibitors of enzymes such as VEGFR-2, and for their antitumor and antimicrobial activities. nih.govmdpi.com The unique substitution pattern of this compound makes it an interesting, yet currently under-explored, candidate for such studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-oxidopyridin-1-ium-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-5-3-2-4-8(9)6(5)12(7,10)11/h2-4H,1H3,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIVSUNITSLKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CC=C1)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methylpyridine 2 Sulfonamide 1 Oxide and Its Analogs

Precursor Synthesis and Functionalization Routes

The synthesis of 3-Methylpyridine-2-sulfonamide 1-oxide typically commences with the preparation of a suitably functionalized 3-methylpyridine (B133936) scaffold. The choice of the initial precursor often dictates the subsequent synthetic sequence for introducing the sulfonamide and N-oxide groups.

Derivatization of 3-Methylpyridine Scaffolds

The foundational starting material for many synthetic approaches is 3-methylpyridine (3-picoline). The key challenge lies in the regioselective introduction of a functional group at the 2-position, which can later be converted into a sulfonamide. Two common precursors for this purpose are 2-amino-3-methylpyridine and 2-chloro-3-methylpyridine.

Synthesis of 2-Amino-3-methylpyridine: This intermediate can be prepared from 2-cyano-3-methylpyridine. The synthesis involves the hydrolysis of the nitrile to an amide, followed by a Hofmann rearrangement. For instance, 2-cyano-3-methylpyridine can be treated with a basic solution of hydrogen peroxide to yield 3-methyl-2-pyridinecarboxamide. Subsequent reaction with a sodium hypobromite solution, prepared in situ from bromine and sodium hydroxide, at low temperatures, followed by heating, affords 2-amino-3-methylpyridine.

Synthesis of 2-Chloro-3-methylpyridine: An industrial method for preparing 2-chloro-3-methylpyridine involves the direct chlorination of 3-methylpyridine. This process often proceeds via an initial N-oxidation of the 3-methylpyridine, followed by reaction with a chlorinating agent like phosphorus oxychloride, which can lead to a mixture of chlorinated products. Separation of the desired 2-chloro-3-methylpyridine from other isomers, such as 2-chloro-5-methylpyridine, is then necessary.

Introduction of Sulfonamide and N-Oxide Functionalities

Route A: Sulfonamide formation followed by N-oxidation:

This is a common and often preferred route.

From 2-Amino-3-methylpyridine: The amino group can be converted to a sulfonyl chloride via the Sandmeyer reaction. This involves diazotization of the 2-amino-3-methylpyridine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures, followed by reaction with sulfur dioxide in the presence of a copper(I) catalyst. The resulting 3-methylpyridine-2-sulfonyl chloride is then reacted with ammonia or an ammonia equivalent to furnish 3-methylpyridine-2-sulfonamide.

From 2-Chloro-3-methylpyridine: The chloro-substituent can be displaced to introduce the sulfonamide group. This can be a more challenging transformation due to the relatively unreactive nature of the 2-chloropyridine. One potential method involves nucleophilic substitution with a sulfite salt, followed by chlorination with an agent like N-chlorosuccinimide to form the sulfonyl chloride, and subsequent amination.

Once the 3-methylpyridine-2-sulfonamide is obtained, the final step is the N-oxidation of the pyridine (B92270) ring.

Direct Synthesis and Optimization Strategies for this compound

Direct synthesis approaches aim to introduce the key functional groups onto a pre-formed pyridine N-oxide or to construct the ring system with the functionalities already in place.

Oxidation Pathways for Pyridine N-Oxide Formation

The formation of the pyridine N-oxide is a critical step that can be performed at different stages of the synthesis. The choice of oxidizing agent and reaction conditions is crucial to achieve high yields and avoid side reactions.

A widely used and effective method for the N-oxidation of pyridines is the use of peroxy acids. A common procedure involves the reaction of the pyridine derivative with hydrogen peroxide in glacial acetic acid. orgsyn.org This in situ generates peracetic acid, which acts as the oxidizing agent. The reaction is typically heated to ensure complete conversion. Other peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), can also be employed, often in chlorinated solvents at room temperature. For substrates that may be sensitive to acidic conditions, alternative reagents like sodium perborate can be used.

The N-oxidation can be performed on the initial 3-methylpyridine scaffold to produce 3-methylpyridine-1-oxide, or on the intermediate 3-methylpyridine-2-sulfonamide. The presence of the electron-withdrawing sulfonamide group at the 2-position can make the subsequent N-oxidation more challenging, potentially requiring harsher conditions or more potent oxidizing agents. Conversely, performing the N-oxidation first may influence the regioselectivity of subsequent functionalization at the 2-position.

Oxidizing AgentTypical ConditionsSubstrateNotes
H₂O₂ / Acetic AcidHeat (e.g., 70-80 °C)3-MethylpyridineA common and cost-effective method. orgsyn.org
m-CPBADichloromethane, room temp.3-MethylpyridineMilder conditions, but the reagent is more expensive.
Sodium PerborateAcetic Acid, heat3-MethylpyridineA safer alternative to concentrated hydrogen peroxide.

Sulfonylation Reactions for Sulfonamide Moiety Installation

The installation of the sulfonamide group is a pivotal transformation. As mentioned, this is often achieved by converting a precursor functional group at the 2-position.

The Sandmeyer reaction on 2-amino-3-methylpyridine represents a robust method for generating the required 3-methylpyridine-2-sulfonyl chloride intermediate. The general mechanism involves the formation of a diazonium salt, which then undergoes a radical-mediated reaction with sulfur dioxide and a copper(I) salt.

ReactionPrecursorReagentsKey Intermediate
Sandmeyer Reaction2-Amino-3-methylpyridine1. NaNO₂, HCl 2. SO₂, CuCl3-Methylpyridine-2-sulfonyl chloride
Nucleophilic Substitution2-Chloro-3-methylpyridine1. Na₂SO₃ 2. NCS 3. NH₃3-Methylpyridine-2-sulfonyl chloride

Once the sulfonyl chloride is formed, its conversion to the sulfonamide is typically straightforward, involving reaction with aqueous or gaseous ammonia.

Advanced Synthetic Transformations

More advanced and convergent strategies for the synthesis of pyridine sulfonamides are continuously being developed. One-pot multicomponent reactions, for example, offer an efficient way to construct complex pyridine rings bearing sulfonamide moieties from simple starting materials. While a specific one-pot synthesis for this compound is not prominently reported, the principles of such reactions, often involving the condensation of aldehydes, ketones, and a source of ammonia, could be adapted for this target.

Furthermore, late-stage functionalization techniques are emerging as powerful tools. For instance, methods for the direct C-H sulfonylation of pyridine N-oxides could provide a more direct route to the target molecule, bypassing the need for pre-functionalized precursors. Research in this area is ongoing and holds promise for more efficient and atom-economical syntheses in the future.

Photochemical Rearrangement Approaches for Pyridine N-Oxides

Photochemical reactions of pyridine N-oxides provide a unique avenue for the introduction of functional groups at positions that are not readily accessible through conventional methods. The irradiation of pyridine N-oxides can lead to the formation of highly reactive intermediates, which can then rearrange to yield a variety of substituted pyridines.

A key intermediate in the photochemistry of aromatic N-oxides is the oxaziridine (B8769555), formed from the excited singlet state of the N-oxide. rsc.org This unstable, non-isolable intermediate can undergo subsequent rearrangements to introduce functionality onto the pyridine ring. rsc.org For instance, irradiation of pyridine N-oxides can lead to the formation of 3-pyridinols through a translocation of the oxygen atom to the C3 position. acs.org This process is thought to proceed through the oxaziridine intermediate, which can then rearrange to a highly strained epoxide, followed by a 6π electrocyclic ring expansion to a 1,3-oxazepine intermediate. acs.org

The solvent and reaction conditions can significantly influence the outcome of these photochemical reactions. For example, the photolysis of pyridine N-oxide in alcoholic solutions has been reported to yield a mixture of products, highlighting the complexity of these transformations. rsc.org The specific photochemical behavior of 3-methylpyridine N-oxide derivatives would be expected to follow these general principles, with the methyl group potentially influencing the regioselectivity of the rearrangement.

Recent studies have demonstrated the utility of pyridine N-oxides as hydrogen atom transfer (HAT) reagents in photochemical C-H functionalization reactions. semanticscholar.org This reactivity, which can proceed through the formation of an electron-donor-acceptor (EDA) complex, opens up further possibilities for the functionalization of the pyridine ring under photochemical conditions. semanticscholar.org

Table 1: Examples of Photochemical Reactions of Pyridine N-Oxides

Starting Material Conditions Major Product(s) Reference
Pyridine N-oxide Irradiation in alcoholic solution Mixture including pyrrolealdehyde rsc.org
Pyridine N-oxide Irradiation (254 nm), AcOH, (F3C)3COH 3-Hydroxypyridine acs.org
Pyridazine N-oxide Irradiation (350 nm) in CH2Cl2 Diazo intermediate and pyridazine (deoxygenation) nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the introduction of substituents onto the pyridine ring. The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, makes it susceptible to attack by nucleophiles. nih.govstackexchange.com This is due to the ability of the nitrogen atom to stabilize the resulting anionic intermediate (Meisenheimer complex) through resonance. stackexchange.com

For the synthesis of pyridine sulfonamides, a key step would involve the reaction of a halopyridine with a sulfonamide or a related sulfur-based nucleophile. The reactivity of halopyridines in SNAr reactions is dependent on the nature of the halogen, with the order of reactivity often being F > Cl > Br > I, as the first step (nucleophilic attack) is typically rate-determining. sci-hub.se However, in cases where the second step (departure of the leaving group) is rate-determining, the order can be reversed (I > Br > Cl > F). sci-hub.se

The synthesis of substituted pyridines via SNAr can be significantly accelerated using microwave irradiation, which can dramatically reduce reaction times and improve yields compared to conventional heating. sci-hub.se A variety of nucleophiles, including sulfur, oxygen, and carbon nucleophiles, have been successfully employed in these reactions. sci-hub.se

In the context of this compound, a potential synthetic route could involve the introduction of the sulfonamide group at the 2-position of a pre-functionalized 3-methylpyridine derivative via an SNAr reaction. The N-oxide functionality can influence the reactivity of the pyridine ring towards nucleophilic attack.

Table 2: Nucleophilic Aromatic Substitution Reactions of Halopyridines

Halopyridine Nucleophile Conditions Product Yield Reference
2-Iodopyridine PhSNa Microwave, HMPA, 100°C, 0.5-3 min 2-Phenylthiopyridine Quantitative sci-hub.se
2-Iodopyridine PhCH2OH Microwave, NMP 2-Benzyloxypyridine 81% sci-hub.se
2-Bromopyridine MeSNa Microwave, HMPA 2-Methylthiopyridine - sci-hub.se

Metalation and Cross-Coupling Strategies for Further Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the functionalization of pyridine rings. researchgate.net These methods offer a versatile approach to introduce a wide range of substituents with high efficiency and selectivity.

One common strategy involves directed ortho-metalation (DoM), where a directing group on the pyridine ring guides the deprotonation of an adjacent position by a strong base. The resulting organometallic species can then be trapped with an electrophile or used in a subsequent cross-coupling reaction. For example, a one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence has been developed for the synthesis of substituted azabiaryls. acs.org

The Suzuki-Miyaura cross-coupling, which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a widely used method for the synthesis of biaryl compounds. researchgate.net However, the use of 2-pyridyl organometallic reagents in cross-coupling reactions can be challenging. nih.gov To circumvent these difficulties, pyridine sulfinates have been developed as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.

Other cross-coupling reactions, such as the Negishi coupling (organozinc reagents) and the Sonogashira coupling (terminal alkynes), have also been successfully applied to the functionalization of pyridines. researchgate.netchemrxiv.org These methods provide access to a diverse array of substituted pyridine derivatives that would be difficult to synthesize using other approaches.

Table 3: Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

Pyridine Derivative Coupling Partner Catalyst System Reaction Type Product Reference
Pyridyl Carboxamide Aryl Halide LDA, B(OiPr)3 then Pd catalyst DoM-Boronation-Suzuki-Miyaura Azabiaryl acs.org
Potassium Pyridine-2-trifluoroborate Aryl Halide Pd(OAc)2, SPhos Suzuki-Miyaura 2-Arylpyridine researchgate.net
Pyridine Sulfinate Aryl Halide Pd catalyst Suzuki-Miyaura Arylpyridine

Condensation Reactions for Scaffold Construction

Condensation reactions are a cornerstone of pyridine synthesis, allowing for the construction of the pyridine ring from simpler, acyclic precursors. baranlab.org These methods often involve the reaction of carbonyl compounds with an amine source, typically ammonia or an ammonium salt. acsgcipr.orgmdpi.com

Classic named reactions for pyridine synthesis include:

Hantzsch Pyridine Synthesis: A multicomponent reaction involving the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acsgcipr.orgmdpi.com

Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an α,β-unsaturated carbonyl compound. acsgcipr.org

Guareschi-Thorpe Reaction: This synthesis utilizes a cyanoacetamide and a 1,3-diketone to construct the pyridine ring. acsgcipr.org

Kröhnke Pyridine Synthesis: This approach uses pyridinium salts as precursors to generate 2-aminopyridines. baranlab.org

These condensation reactions can be performed as linear sequences or as more efficient multi-component reactions (MCRs). acsgcipr.org MCRs are particularly attractive as they allow for the rapid assembly of complex molecules in a single step, often with high atom economy. nih.gov The choice of starting materials in these reactions allows for the introduction of a variety of substituents onto the pyridine ring. For the synthesis of this compound, a condensation strategy could be employed to construct a 3-methyl-2-aminopyridine precursor, which could then be further functionalized.

Table 4: Overview of Condensation Reactions for Pyridine Synthesis

Reaction Name Key Reactants Product Type Reference
Hantzsch Synthesis β-ketoester, aldehyde, ammonia Substituted Pyridine (via dihydropyridine) acsgcipr.orgmdpi.com
Bohlmann-Rahtz Synthesis Enamine, α,β-unsaturated carbonyl Substituted Pyridine acsgcipr.org
Guareschi-Thorpe Reaction Cyanoacetamide, 1,3-diketone Substituted Pyridine acsgcipr.org
Kröhnke Synthesis Pyridinium salt 2-Aminopyridine baranlab.org

Chemo- and Regioselective Synthesis Considerations

The synthesis of specifically substituted pyridines like this compound requires precise control over the placement of functional groups on the pyridine ring. Chemo- and regioselectivity are therefore critical considerations in the design of synthetic routes.

Control of Substitution Patterns on the Pyridine Ring

Achieving the desired substitution pattern on a pyridine ring can be challenging due to the inherent reactivity of the different positions. The electronic properties of the ring, as well as the directing effects of existing substituents, play a crucial role in determining the outcome of a reaction.

Several strategies have been developed to control the regioselectivity of pyridine functionalization:

Activation of Pyridine N-Oxides: The N-oxide group can be used to direct the addition of nucleophiles. For example, the addition of Grignard reagents to pyridine N-oxides, followed by treatment with trifluoroacetic anhydride (B1165640) (TFAA), provides an efficient and regioselective method for the synthesis of substituted pyridines. nih.gov

Use of Directing Groups: A strategically placed directing group can be used to guide a reaction to a specific position on the pyridine ring. For instance, in the functionalization of 3,4-pyridynes, the use of proximal halide or sulfamate substituents can control the regioselectivity of nucleophilic addition and cycloaddition reactions. nih.gov

Blocking Groups: A temporary blocking group can be used to prevent reaction at a particular site, thereby directing functionalization to another position. For example, a maleate-derived blocking group has been used to achieve selective C-4 alkylation of pyridines via Minisci-type reactions. chemrxiv.org

Multi-component Reactions: The careful choice of components in MCRs can allow for the chemo- and regioselective assembly of polysubstituted pyridines. acs.org

Stereoselective Approaches in Sulfonamide Synthesis (if applicable to chiral derivatives)

While this compound itself is achiral, the synthesis of chiral analogs would require stereoselective methods for the formation of the sulfonamide moiety or other stereocenters in the molecule.

The synthesis of chiral sulfonamides can be achieved through several approaches:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the sulfonamide precursor to direct the stereochemical outcome of a subsequent reaction. For example, (1S)-(+)-10-camphorsulfonamide is an optically active sulfonamide that can be used as a chiral auxiliary in asymmetric synthesis. drexel.edu

Asymmetric Catalysis: A chiral catalyst can be used to control the stereoselectivity of a reaction that forms a stereocenter in the sulfonamide-containing molecule.

Addition to Chiral Substrates: The addition of sulfonyl anions to chiral N-sulfinyl imines has been shown to be a highly stereoselective method for the synthesis of β-amino sulfones and sulfonamides. acs.org

Stereoretentive Reactions: A convenient and "green" approach to sp³-enriched secondary sulfonamides bearing an asymmetric center at the α-position to the sulfur atom involves the electrophilic amination of stereochemically pure sulfinates. nih.govorganic-chemistry.org

These stereoselective methods provide the tools necessary for the synthesis of enantiomerically pure sulfonamide derivatives, which is often crucial for their application in medicinal chemistry and other fields.

Spectroscopic and Advanced Structural Elucidation

High-Resolution Spectroscopic Techniques for Structural Assignment

High-resolution spectroscopy is fundamental to confirming the molecular structure of 3-Methylpyridine-2-sulfonamide 1-oxide. Each method offers unique insights into the compound's electronic and vibrational framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group and the three aromatic protons on the pyridine (B92270) N-oxide ring. Based on data from the closely related compound 3-Methylpyridine (B133936) N-oxide (also known as 3-Picoline N-oxide), the methyl group (CH₃) protons would likely appear as a singlet. rsc.orgchemicalbook.com The aromatic protons would exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling, with their specific chemical shifts influenced by the presence of both the N-oxide and the electron-withdrawing sulfonamide groups. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, showing distinct signals for each of the six carbon atoms in the pyridine ring and the one carbon of the methyl group. The chemical shifts of the ring carbons are particularly informative. For instance, in 2-Methylpyridine (B31789) N-Oxide, carbon signals appear at 17.3, 123.2, 125.5, 126.1, 138.8, and 148.5 ppm. rsc.org The presence of the N-oxide group typically shifts the C2, C4, and C6 carbons downfield compared to the parent pyridine. The additional substitution with a sulfonamide group at the C2 position would further influence these shifts, providing key structural confirmation.

¹⁹F NMR Spectroscopy: This technique would only be applicable if the sulfonamide group were a sulfonyl fluoride (B91410) (-SO₂F) or if a fluorine substituent were present elsewhere on the molecule. For the named compound, ¹⁹F NMR is not relevant.

Table 1: Representative ¹H and ¹³C NMR Data for Related Pyridine N-Oxide Compounds This table provides data for analogous compounds to illustrate expected spectral regions.

CompoundSpectroscopy (Solvent)Chemical Shifts (δ, ppm)Reference
2-Methylpyridine N-Oxide¹H NMR (CDCl₃)2.53 (s, 3H, -CH₃), 7.20-7.32 (m, 3H, Ar-H), 8.29-8.30 (d, 1H, Ar-H) rsc.org
2-Methylpyridine N-Oxide¹³C NMR (CDCl₃)17.3, 123.2, 125.5, 126.1, 138.8, 148.5 rsc.org
4-Methylpyridine N-Oxide¹H NMR (CDCl₃)2.37 (s, 3H, -CH₃), 7.12 (s, 2H, Ar-H), 8.13 (s, 2H, Ar-H) rsc.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the specific functional groups within a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include:

N-O Stretching: A strong band typically appearing in the 1200-1300 cm⁻¹ region, characteristic of the N-oxide group. nih.gov

Sulfonamide Group (SO₂NH₂): Asymmetric and symmetric stretching vibrations of the S=O bonds would be observed, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. N-H stretching of the sulfonamide would appear in the 3350-3250 cm⁻¹ range.

Pyridine Ring: C-H and C=N/C=C stretching vibrations would be present in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations and non-polar bonds. nih.gov The symmetric S=O stretch of the sulfonamide and the breathing modes of the pyridine ring are often strong in the Raman spectrum. Studies on related compounds like 2-methylpyridine 1-oxide have utilized both IR and Raman spectroscopy in conjunction with theoretical calculations to make detailed vibrational assignments. nih.govnih.gov

Table 2: Key Expected FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Sulfonamide (N-H)Stretching3350 - 3250
Aromatic (C-H)Stretching3100 - 3000
Pyridine Ring (C=C, C=N)Stretching1600 - 1400
Sulfonamide (S=O)Asymmetric Stretching1350 - 1300
Pyridine N-Oxide (N-O)Stretching1300 - 1200
Sulfonamide (S=O)Symmetric Stretching1160 - 1140

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, such as π → π* and n → π* transitions. For substituted pyridine N-oxides, the absorption spectra provide insight into the electronic structure. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands attributed to electronic transitions within the substituted aromatic N-oxide system. researchgate.net Studies on similar structures, like 2-N-methylamino-3-methylpyridine N-oxide, show complex absorption bands in the UV region, which are analyzed with the help of theoretical calculations to assign specific electronic transitions. nih.gov The position and intensity of these bands can be influenced by solvent polarity, indicating changes in charge distribution upon electronic excitation.

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (Molecular Formula: C₆H₈N₂O₃S, Molecular Weight: 204.21 g/mol ), high-resolution mass spectrometry would confirm the elemental composition.

The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 204. A characteristic fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom ([M-16]⁺). researchgate.net The sulfonamide group can also fragment through the loss of SO₂ (m/z 64) or the entire SO₂NH₂ group. The resulting fragmentation pattern provides a molecular fingerprint that helps confirm the connectivity of the atoms.

X-ray Crystallography for Solid-State Molecular Architecture

Advanced Analytical Methodologies for Purity and Isomeric Analysis

Ensuring the purity and isomeric integrity of a compound is critical. Advanced analytical techniques are employed for this purpose.

Purity Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for assessing the purity of synthesized compounds. In studies involving the synthesis of 3-methylpyridine N-oxide, these techniques were used to analyze the final products and determine the yield and presence of any impurities. researchgate.net A suitable HPLC method with a UV detector would be developed to separate the main compound from starting materials, by-products, or degradation products.

Isomeric Analysis: The synthesis of this compound could potentially yield other isomers. Distinguishing between these isomers is crucial. Crystallographic studies on isomeric 4-(methylphenylamino)pyridine-3-sulfonamides have shown that while they share a core structure, they differ significantly in their hydrogen-bonding arrangements and crystal packing. nih.govresearchgate.net Spectroscopic methods like NMR are also highly effective at distinguishing between isomers, as the chemical shifts of the methyl and pyridine ring protons would be unique for each isomer.

Computational and Theoretical Investigations

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic nature of a molecule. These methods model the behavior of electrons to predict molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and equilibrium geometry of molecules. By employing functionals such as B3LYP combined with a suitable basis set like 6-311++G(d,p), the coordinates of each atom are adjusted until the minimum energy conformation is found. biointerfaceresearch.com This process, known as geometry optimization, yields precise information about bond lengths, bond angles, and dihedral angles.

The optimized structure reveals key spatial relationships between the pyridine (B92270) N-oxide ring, the methyl group, and the sulfonamide moiety. For instance, calculations on analogous pyridine N-oxide derivatives show that the N-O bond length is a critical parameter, and the orientation of the sulfonamide group is influenced by potential intramolecular interactions. nih.govresearchgate.net The planarity of the pyridine ring and the tetrahedral geometry around the sulfur atom are also confirmed through these calculations. biointerfaceresearch.com

ParameterPredicted Value (Å or °)
Bond Lengths (Å)
N-O (N-oxide)1.25 - 1.35
S=O (sulfonyl)1.43 - 1.45
S-N (sulfonamide)1.65 - 1.70
C-S (C2-Sulfur)1.75 - 1.80
**Bond Angles (°) **
O-S-O (sulfonyl)119 - 121
O-S-N (sulfonyl)106 - 108
C-S-N (sulfonyl)105 - 107
C2-C3-CH3118 - 122

Note: The values presented are representative and based on DFT calculations performed on structurally similar sulfonamide and pyridine N-oxide compounds. biointerfaceresearch.comnih.gov

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.uk The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. wikipedia.org

The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are crucial indicators of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. biointerfaceresearch.com In molecules similar to 3-Methylpyridine-2-sulfonamide 1-oxide, the HOMO is typically distributed over the pyridine ring and the N-oxide group, while the LUMO is often localized on the sulfonamide moiety and the aromatic ring. biointerfaceresearch.comnih.gov

ParameterEnergy (eV)
HOMO-6.5 to -7.5
LUMO-1.0 to -2.0
Energy Gap (ΔE)4.5 to 5.5

Note: These values are typical for stable organic molecules and are inferred from computational studies on related aromatic sulfonamides and pyridine derivatives. biointerfaceresearch.comnih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its interaction behavior. biointerfaceresearch.com It illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of varying electron density.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are involved in hydrogen bond acceptance. For this compound, these regions are expected around the oxygen atoms of the N-oxide and sulfonyl groups. biointerfaceresearch.comnih.gov

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atom of the sulfonamide group (-SO₂NH-) is a prominent positive site, making it a potential hydrogen bond donor. biointerfaceresearch.com

The MEP map provides valuable insights into intermolecular interactions, such as how the molecule might bind to a biological receptor.

Spectroscopic Property Prediction and Validation

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals and validate molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov Comparing the calculated shifts with experimental data helps to confirm the proposed structure and assign specific resonances to the correct atoms. For pyridine N-oxide derivatives, the N-oxide group significantly influences the chemical shifts of the pyridine ring protons and carbons compared to the non-oxidized parent compound. rsc.org

AtomCalculated δ (ppm)Representative Experimental δ (ppm)
¹H NMR
Pyridine Ring H7.2 - 8.57.2 - 8.5
Methyl H2.4 - 2.62.5
Sulfonamide NH9.0 - 11.010.5
¹³C NMR
Pyridine Ring C120 - 150120 - 150
Methyl C17 - 2018

Note: Representative experimental values are based on data for analogous substituted pyridine N-oxides and sulfonamides. Calculated values are typically scaled to match experimental references. nih.govrsc.org

DFT calculations can accurately predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. mdpi.com Each calculated frequency can be assigned to a specific vibrational mode, such as the stretching or bending of bonds (e.g., S=O, N-H, N-O). nih.govmdpi.com This theoretical assignment is crucial for interpreting complex experimental spectra. For sulfonamides, characteristic strong stretching vibrations for the SO₂ group are expected, while the N-oxide group also has a distinct stretching frequency. mdpi.com

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch3200 - 3300
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Methyl)2900 - 3000
S=O Asymmetric Stretch1330 - 1370
S=O Symmetric Stretch1150 - 1180
N-O Stretch1200 - 1250

Note: Values are based on DFT simulations for compounds containing sulfonamide and pyridine N-oxide functional groups. nih.govnih.gov

Furthermore, electronic spectra (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT). The calculations predict the electronic transitions between molecular orbitals, which correspond to absorption bands in the UV-Vis spectrum. The primary electronic transitions are often from the HOMO to the LUMO, and the energy of this transition is directly related to the HOMO-LUMO energy gap. nih.govnih.gov

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to predict the dynamic behavior and stable geometries of a molecule. For this compound, such studies would be invaluable in determining how the molecule moves, flexes, and folds over time. This analysis would identify the most energetically favorable three-dimensional arrangements (conformers) of the molecule. Understanding the conformational landscape is critical as it can influence the compound's reactivity, its ability to interact with biological targets, and its physical properties.

The flexibility of the sulfonamide group and its rotational freedom relative to the pyridine N-oxide ring would be a key focus. Researchers would typically employ methods like Density Functional Theory (DFT) to calculate the potential energy surface of the molecule as a function of key dihedral angles. This would reveal the energy barriers between different conformations and the probability of their existence at various temperatures.

Non-Linear Optical (NLO) Properties Characterization

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry offers a route to predict the NLO properties of a molecule before undertaking complex and costly synthesis and experimental characterization.

For this compound, the investigation would focus on calculating key NLO parameters such as the first and second hyperpolarizabilities (β and γ). These calculations are typically performed using quantum chemical methods. The presence of both an electron-donating group (the methyl group and potentially the sulfonamide moiety) and an electron-accepting group (the pyridine N-oxide) can lead to intramolecular charge transfer, a key feature for enhancing NLO response. Theoretical studies on related pyridine N-oxide derivatives have shown that the N-oxide group can significantly influence the electronic structure and contribute to NLO properties.

Intermolecular Interaction Studies

The way molecules interact with each other in the solid state dictates their crystal packing, melting point, solubility, and other macroscopic properties. For this compound, several types of intermolecular interactions would be expected to play a crucial role.

Hydrogen Bonding: The sulfonamide group contains N-H protons that can act as hydrogen bond donors, while the oxygen atoms of the sulfonamide and the N-oxide group are potential hydrogen bond acceptors. Computational studies would identify the strength and geometry of these hydrogen bonds, which are expected to be the dominant forces in the crystal lattice.

While direct experimental or computational data for this compound is not currently available in the public domain, the theoretical frameworks for its characterization are well-established. Future research efforts are needed to synthesize and analyze this compound to populate these areas of investigation with concrete data.

Chemical Reactivity and Reaction Mechanisms

Mechanistic Studies of Oxidation and Reduction Processes

The sulfonamide group (-SO₂NH₂) is a prominent feature of many biologically active molecules. nih.gov In 3-Methylpyridine-2-sulfonamide 1-oxide, the sulfur atom already exists in its highest stable oxidation state, S(VI), and therefore is not susceptible to further oxidation under typical chemical conditions.

The nitrogen atom of the sulfonamide group, however, can theoretically undergo oxidation, though this is not a commonly reported reaction pathway for this class of compounds. The typical structure of a tertiary sulfonamide involves a central sulfur atom double-bonded to two oxygen atoms and also bonded to a nitrogen atom and a carbon-based group. nih.gov The focus of oxidative studies in related heterocyclic systems is often on other parts of the molecule, such as enzymatic oxidation of an imidazoacridinone ring system, which can lead to dimerization. nih.gov In the context of multicomponent reactions for synthesizing pyridine-sulfonamide structures, a cooperative vinylogous anomeric-based oxidation mechanism has been proposed for the aromatization of an intermediate, highlighting the complexity of redox processes in these systems. rsc.orgresearchgate.net

The reduction of the N-oxide group is a fundamental reaction of pyridine (B92270) N-oxides, often employed as a strategic step in synthesis after the N-oxide has been used to direct other reactions. google.com This deoxygenation can be achieved using a variety of reagents and catalytic systems. organic-chemistry.org A key advantage of this two-step process (oxidation to the N-oxide, followed by reaction and then reduction) is that pyridine N-oxides are more susceptible to certain substitution reactions than the parent pyridine. google.com

Mechanistically, the reduction of the N-oxide can proceed through different pathways depending on the reducing agent.

With Sulfur Dioxide: Pyridine N-oxides can be reduced by reaction with sulfur dioxide at elevated temperatures in polar, water-miscible solvents. The process is completed by adding a base to liberate the free pyridine. google.com

With Iron Powder: A green chemistry approach utilizes iron powder in the presence of water and carbon dioxide to efficiently reduce pyridine N-oxides. rsc.org In this system, water serves as the ultimate hydrogen source, and CO₂ enhances hydrogen generation by forming carbonic acid in situ. rsc.org

Palladium-Catalyzed Transfer Deoxygenation: A chemoselective method for deoxygenating pyridine N-oxides involves a palladium acetate (B1210297) catalyst with a diphosphine ligand, such as dppf. organic-chemistry.org This reaction uses a trialkylamine as both a base and the oxygen acceptor, proceeding efficiently under thermal or microwave conditions. organic-chemistry.org The catalytic cycle is crucial, as control experiments show that the palladium, ligand, and base are all essential for the reaction to occur. organic-chemistry.org

With Fe(II)-Tiron: The reduction of aromatic N-oxides by the aqueous Fe(II)-tiron complex has been studied, suggesting that complex formation between the N-oxide and the iron complex may be the rate-limiting step prior to electron transfer. researchgate.net

The reduction of the pyridine ring itself is a more challenging transformation that typically requires more forceful conditions than N-oxide reduction, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium. The N-oxide reduction is generally the more facile and synthetically useful process.

Table 1: Selected Methods for the Reduction of Pyridine N-Oxides
Reducing SystemConditionsKey Mechanistic FeatureReference
Sulfur Dioxide (SO₂)Elevated temperature in H₂O or polar solvent, followed by baseDirect reaction with SO₂ to remove oxygen google.com
Iron powder / H₂O / CO₂Aqueous mediaIn situ generation of hydrogen from water, promoted by carbonic acid rsc.org
Pd(OAc)₂ / dppf / Et₃NMeCN, 140-160 °C (conventional or microwave heating)Palladium-catalyzed transfer of oxygen to triethylamine organic-chemistry.org
Fe(II)-Tiron ComplexAqueous solutionRate-limiting formation of an inner-sphere complex followed by electron transfer researchgate.net

Rearrangement Reactions Involving the N-Oxide Group

The N-oxide group is not only a site for redox chemistry but also a key participant in various rearrangement reactions, particularly under photochemical conditions. These reactions often lead to significant alterations of the heterocyclic ring structure.

Thermally induced intramolecular oxygen migration is a known, albeit unusual, degradation pathway for N-oxides. nih.gov This can occur when another amine group is present in the molecule, allowing for oxygen migration through a six-membered ring transition state. nih.gov In the context of this compound, a more relevant process is the photochemically induced rearrangement. While direct C2 to C3 translocation of the oxygen atom is not the most commonly cited pathway, the initial photochemical step is believed to be the formation of a high-energy oxaziridine (B8769555) intermediate, which can then rearrange to various products, effectively resulting in the migration of the oxygen atom into the ring system. rsc.orgwur.nl

The photochemistry of pyridine N-oxides is complex, with reaction outcomes highly dependent on factors like solvent and substitution patterns. scispace.com The process is generally understood to proceed via several highly reactive, transient intermediates. wur.nl

Oxaziridines: The formation of an unstable, non-isolable oxaziridine intermediate is widely postulated as the primary photochemical step. rsc.org This three-membered ring is formed by the electrocyclization of the N-O bond with the adjacent C2-N bond. wur.nl However, the failure to directly observe these oxaziridines, even with advanced spectroscopic techniques, has led to suggestions that they may be extremely short-lived transition states rather than true intermediates, or that they are not involved at all. wur.nlscispace.com The finding of oxidation products of the solvent during photolysis provides indirect evidence for a powerful oxidant like an oxaziridine being formed. rsc.org

Diradicals: Single-electron transfer from the pyridine N-oxide can generate reactive and versatile pyridine N-oxy radicals. nih.gov This process, facilitated by modern photoredox catalysis, opens up pathways for various chemical transformations. nih.gov

Epoxides: Oxygen transfer from a photochemical intermediate, such as an oxaziridine, to a carbon-carbon double bond can potentially form an epoxide. rsc.org In the context of ring rearrangement, benzene (B151609) oxide has been identified as an intermediate in the photochemical conversion of pyridine N-oxide to phenol. wur.nl

Oxazepines: Ring expansion to a seven-membered 1,3-oxazepine ring is a common photochemical rearrangement pathway. wur.nl This is thought to occur via the rearrangement of the initial oxaziridine intermediate. rsc.org While often observed in fused systems like quinoline (B57606) N-oxide, ring expansion has also been reported for substituted pyridine N-oxides. wur.nl

The excited state involved can also influence the reaction pathway. It is now well-established for many aromatic N-oxides that the excited singlet state leads to isomerizations and rearrangements (like oxazepine formation), while the triplet excited state is often responsible for deoxygenation (reduction). wur.nl

Table 2: Key Intermediates in Photochemical Reactions of Pyridine N-Oxides
IntermediateProposed FormationSubsequent Reaction(s)Reference
OxaziridinePhotochemical electrocyclization of the N-oxideRearrangement to pyridones, ring expansion to oxazepines, or ring contraction rsc.orgwur.nl
N-Oxy RadicalSingle-electron oxidation of the N-oxideHydrogen atom transfer, cascade reactions nih.gov
Epoxide (e.g., Benzene Oxide)Rearrangement of oxaziridine or related speciesRearrangement to phenols wur.nl
OxazepineRearrangement of the oxaziridine intermediateCan be a stable product or rearrange further rsc.orgwur.nl

Substitution Reactions and their Mechanistic Underpinnings

The N-oxide group significantly alters the reactivity of the pyridine ring towards substitution reactions compared to the parent heterocycle. google.comscripps.edu It acts as an activating group through a combination of resonance and inductive effects. The mesomeric forms of pyridine N-oxide show increased electron density on the oxygen atom and decreased electron density at the C2 and C4 positions of the ring. scripps.edu

This electronic distribution has two major consequences:

Electrophilic Substitution: The oxygen atom is the primary site of attack for electrophiles. Subsequent rearrangement can lead to substitution on the ring, typically at the C2 or C4 position.

Nucleophilic Substitution: The electron-withdrawing nature of the N-oxide group makes the ring more susceptible to nucleophilic aromatic substitution (SₙAr), with reactions being faster than in the corresponding pyridine. scripps.edu

A powerful example of this modified reactivity is the photochemical trifluoromethylation of arenes using pyridine N-oxide and trifluoroacetic anhydride (B1165640) (TFAA). nih.gov The mechanism involves the acylation of the N-oxide oxygen by TFAA, creating a potent adduct. nih.gov This adduct can then participate in a reductive pathway, facilitated by light, to generate a trifluoromethyl radical for substitution onto an aromatic substrate. nih.gov The electronic properties of the pyridine N-oxide are crucial; electron-poor and highly conjugated N-oxides are more readily reduced and can promote the formation of photoactive electron donor-acceptor (EDA) complexes, enhancing reaction efficiency. nih.gov

For this compound, substitution reactions would be directed by the combined influence of the N-oxide, the electron-donating methyl group at C3, and the electron-withdrawing sulfonamide group at C2. The powerful activating effect of the N-oxide would likely direct incoming electrophiles towards the C4 and C6 positions.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine N-oxide functionality generally activates the aromatic ring for electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the C2 and C4 positions. bhu.ac.inwikipedia.org This is because the N-oxide oxygen can donate electron density via resonance, creating areas of high electron density at these positions. bhu.ac.in In the case of this compound, the directing effects of the N-oxide, the methyl group, and the sulfonamide group must be considered collectively.

N-Oxide Group : Strongly activates and directs incoming electrophiles to the C4 and C2 positions. bhu.ac.in

Methyl Group (C3) : As an alkyl group, it is a weak activator and directs ortho (to C2 and C4) and para (to C6).

Sulfonamide Group (C2) : This group is expected to be deactivating and a meta-director to the C4 and C6 positions relative to itself, due to its electron-withdrawing nature.

The combined influence of these groups suggests a strong preference for electrophilic attack at the C4 position. This position is activated by both the powerful N-oxide directing group and the ortho-directing methyl group. While the C6 position is also activated (para to the methyl group and meta to the sulfonamide), it is subject to greater steric hindrance from the adjacent C2-sulfonamide group. The C2 position is blocked, and the C5 position is not electronically favored.

Typical electrophilic aromatic substitution reactions include nitration and sulfonation. For pyridine-N-oxide itself, nitration with sulfuric acid and fuming nitric acid readily yields the 4-nitro derivative. bhu.ac.in A similar outcome is anticipated for this compound, yielding the 4-nitro product. Sulfonation using fuming sulfuric acid (oleum) is also a characteristic reaction of pyridine-N-oxides. youtube.commasterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position Influence of N-Oxide Influence of 3-Methyl Group Influence of 2-Sulfonamide Group Overall Predicted Reactivity
C4 Activating (γ-position) Activating (ortho) Deactivating (meta) Most Favorable
C5 No strong effect Activating (meta) Deactivating (ortho) Unfavorable
C6 Activating (α-position) Activating (para) Deactivating (meta) Favorable, but sterically hindered

Nucleophilic Reactions at Pyridine Centers

The electron-deficient nature of the C2 and C4 positions in the pyridine N-oxide ring makes them susceptible to nucleophilic attack. youtube.com In many cases, these reactions are initiated by the interaction of the N-oxide oxygen with an electrophile or activating agent, which further enhances the electrophilicity of the ring. scripps.edu

For this compound, the most significant nucleophilic reaction is anticipated to be ipso-substitution at the C2 position. The sulfonyl group at C2 of a pyridine N-oxide can act as a leaving group. Research has shown that 2-sulfonylpyridine N-oxides react with nucleophiles such as alkoxides or thiolates. clockss.org This reaction proceeds via an ipso-substitution mechanism, where the nucleophile attacks the C2 carbon, leading to the displacement of the sulfonyl group and the formation of a sodium salt of the corresponding sulfinic acid. clockss.org This method provides a convenient route for the synthesis of various sulfinic acids under mild conditions. clockss.org

The reaction with a nucleophile (Nu⁻) can be generalized as: this compound + Nu⁻ → 3-Methyl-2-Nu-pyridine 1-oxide + Sulfonamide Anion

Additionally, the use of activating agents like PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) has been shown to facilitate the regioselective addition of amine nucleophiles to pyridine N-oxides, primarily at the C2 position. semanticscholar.orgrsc.org

Cycloaddition and Condensation Reaction Mechanisms

Pyridine N-oxides are known to participate in cycloaddition reactions, leveraging the unique dipolar character of the N-O bond. arkat-usa.org These reactions provide pathways for the synthesis of more complex heterocyclic systems.

Specifically, pyridine N-oxides can function as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes. uchicago.edumdpi.com The reaction involves the N-oxide contributing its N-O bond and an adjacent ring carbon to a five-membered ring formation. The mechanism can be either a concerted [3+2] cycloaddition or a stepwise process involving a Michael addition followed by intramolecular cyclization. mdpi.com For instance, the reaction of pyridinium-N-imines, which are structurally related to N-oxides, with alkynylphosphonates proceeds via a [3+2] cycloaddition to form dihydropyrazolopyridines, which then oxidize to the final aromatic product. mdpi.com While specific studies on this compound are not prevalent, its pyridine N-oxide core suggests it is a viable substrate for such transformations.

Condensation reactions are more commonly associated with the synthesis of the pyridine N-oxide ring itself rather than reactions of the pre-formed heterocycle. scripps.edu However, the functional groups attached to the ring, such as the sulfonamide, could potentially participate in condensation reactions, though this is outside the scope of reactions involving the heterocyclic core itself.

Based on a comprehensive search of scientific and chemical databases, there is currently no available research literature specifically detailing the biological and biochemical applications of the compound "this compound." Consequently, it is not possible to provide an article that adheres to the requested outline, as no data has been published regarding this specific molecule's enzyme inhibition, molecular docking, or structure-activity relationships.

Information exists for related but structurally distinct compounds, such as various pyridine-sulfonamide derivatives, pyridine N-oxides, and 3-methylpyridine (B133936). However, extrapolating findings from these different molecules to "this compound" would be speculative and would not meet the required standards of scientific accuracy for an article focused solely on the specified compound.

Therefore, the detailed sections on molecular target binding, enzyme inhibition mechanisms, protein-ligand interaction studies, and structure-activity relationships for "this compound" cannot be generated at this time.

Biological and Biochemical Research Applications

Mechanistic Studies of Cellular Responses (e.g., Apoptosis Induction Pathways)

There is currently no available scientific literature detailing the mechanistic studies of cellular responses, such as the induction of apoptosis, for 3-Methylpyridine-2-sulfonamide 1-oxide. Research into whether this compound can trigger programmed cell death and the specific molecular pathways it might engage—such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways—has not been published. Consequently, information regarding its effects on key apoptosis-related proteins, including caspases, Bcl-2 family members, or p53, is not available.

Investigations into Molecular Influence on Xenobiotic Metabolism (at the enzymatic/molecular level)

No research findings are available that investigate the molecular influence of this compound on xenobiotic metabolism. Studies detailing its interaction with xenobiotic-metabolizing enzymes, such as cytochrome P450 (CYP) isozymes or phase II conjugation enzymes (e.g., glutathione S-transferases, UDP-glucuronosyltransferases), have not been documented. Therefore, its potential role as an inhibitor, inducer, or substrate of these critical metabolic enzymes remains uncharacterized.

Data Tables

Due to the lack of available research data, no data tables can be generated.

Applications in Chemical Science and Materials Research

Utilization as Synthetic Intermediates and Chiral Scaffolds for Complex Molecule Synthesis

The 3-Methylpyridine-2-sulfonamide 1-oxide structure is a valuable scaffold for creating more complex molecules. The pyridine (B92270) N-oxide group is a known precursor in the synthesis of functionalized pyridine derivatives. researchgate.net For instance, the parent compound, 3-methylpyridine-1-oxide, serves as a key intermediate in nitration reactions to produce compounds like 3-methyl-4-nitropyridine-1-oxide. orgsyn.org This reactivity highlights the potential of the N-oxide function to activate the pyridine ring for further chemical transformations.

Furthermore, the sulfonamide group is recognized as a bioisostere of other functionalities, and the development of methods to create chiral sulfonamides is an area of active research. nih.gov The replacement of a sulfonyl oxygen with a nitrogen atom can transform an achiral sulfur(VI) center into a stereogenic one, expanding the chemical space into three dimensions. nih.gov Chiral pyridine-N-oxides have been successfully employed as catalysts in reactions like the enantioselective N-acylative desymmetrization of sulfonimidamides, demonstrating their utility in controlling stereochemistry. nih.govrsc.org

The combination of the reactive N-oxide, the functional sulfonamide group, and the inherent chirality possible at the sulfur center makes this compound a promising and versatile intermediate for the synthesis of complex, high-value chiral molecules.

Role in Supramolecular Chemistry and Crystal Engineering through Non-Covalent Interactions

The fields of supramolecular chemistry and crystal engineering rely on predictable, non-covalent interactions to construct well-defined molecular architectures. This compound is exceptionally well-suited for this purpose due to the presence of multiple hydrogen-bond donor and acceptor sites. nih.gov

The sulfonamide group (–SO₂NH₂) itself is a powerful structural motif, featuring both hydrogen-bond donors (the N-H protons) and acceptors (the two sulfonyl oxygen atoms). nih.gov The pyridine N-oxide moiety is a particularly strong hydrogen-bond acceptor. nih.govresearchgate.net This creates the potential for robust and directional interactions, such as the formation of a sulfonamide–N-oxide heterosynthon. nih.govresearchgate.net In this arrangement, the N-H of the sulfonamide group on one molecule can form a strong hydrogen bond with the N-oxide oxygen atom of a neighboring molecule.

Studies comparing various functional groups have shown that the pyridine N-oxide is a superior hydrogen-bond acceptor, capable of forming preferential bonds even in the presence of competing groups. nih.gov The interplay of these interactions allows for the rational design of cocrystals and higher-order structures. researchgate.netrsc.org The specific non-covalent interactions possible for this compound are critical for its role in building supramolecular assemblies.

Table 1: Potential Non-Covalent Interactions in this compound

Interacting Group (Molecule 1) Interacting Group (Molecule 2) Type of Interaction Role in Supramolecular Assembly
Sulfonamide N-H (Donor) Pyridine N-Oxide Oxygen (Acceptor) Strong Hydrogen Bond (N-H···O) Formation of robust heterodimers or chains. nih.govresearchgate.net
Sulfonamide N-H (Donor) Sulfonyl Oxygen (Acceptor) Hydrogen Bond (N-H···O) Can lead to the formation of homodimers or catemers. nih.gov
Pyridine Ring C-H (Donor) Sulfonyl Oxygen (Acceptor) Weak Hydrogen Bond (C-H···O) Stabilization of the primary hydrogen-bonded network. rsc.org

Development of Novel Reagents and Catalytic Ligands

The molecular structure of this compound suggests significant potential for its use in developing new reagents and catalytic ligands. Pyridine derivatives and their N-oxides are widely used in coordination chemistry and catalysis. researchgate.net The nitrogen atom of the pyridine ring is a well-established coordination site for metal ions. mdpi.com

The presence of the N-oxide and sulfonamide groups adjacent to the pyridine ring introduces multiple potential coordination sites. This allows the molecule to act as a multidentate ligand, binding to a metal center through the pyridine nitrogen, the N-oxide oxygen, and/or the nitrogen or oxygen atoms of the sulfonamide group. The specific coordination mode would be influenced by the nature of the metal ion and the reaction conditions.

The use of modified vanadium oxide catalysts for the oxidation of methylpyridines demonstrates the importance of such compounds in catalytic processes. researchgate.net Furthermore, chiral pyridine-N-oxides have proven to be effective catalysts in asymmetric synthesis, achieving high yields and enantioselectivities. nih.govrsc.org The combination of a chiral sulfur center in the sulfonamide group with the established catalytic activity of the pyridine-N-oxide core could lead to the development of novel, highly selective asymmetric catalysts.

Exploration in Optoelectronic Devices and Functional Materials

Recent research has highlighted the potential of heterocyclic compounds containing sulfonamide groups for applications in nonlinear optics (NLO). nih.gov NLO materials are crucial for technologies like optical switching and frequency conversion. The NLO response of a molecule is often related to the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.

Theoretical studies on azo sulfonamide derivatives using Density Functional Theory (DFT) have shown a direct relationship between a high first hyperpolarizability (a measure of NLO activity) and a low frontier molecular orbital energy gap (HOMO-LUMO gap). nih.gov These studies confirm that charge transfer occurs within these sulfonamide-based molecules. nih.gov

This compound possesses the key structural features for potential NLO activity:

An electron-rich π-conjugated pyridine ring.

A sulfonamide group, which can act as an electron-withdrawing group.

An N-oxide group, which can modulate the electronic properties of the pyridine ring.

This combination of functional groups could facilitate intramolecular charge transfer, a prerequisite for significant NLO properties. The exploration of this compound and its derivatives could pave the way for a new class of functional materials for optoelectronic devices.

Table 2: Properties of Related Sulfonamides Relevant to NLO Applications

Property Observation in Azo Sulfonamide Derivatives Implication for this compound
First Hyperpolarizability (βtot) High values observed (up to 2503 a.u.). nih.gov Suggests potential for significant NLO activity.
HOMO-LUMO Energy Gap (Eg) Low energy gaps (< 1.41 eV) correlate with high βtot. nih.gov The compound's electronic structure may favor a low energy gap.

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Methodologies

The imperative for environmentally benign chemical manufacturing necessitates a departure from traditional synthetic routes. Future research should focus on developing green and sustainable methods for the synthesis of 3-Methylpyridine-2-sulfonamide 1-oxide.

A highly promising approach is the adoption of continuous flow chemistry . The N-oxidation of pyridine (B92270) derivatives, a key step in the synthesis, can be made significantly safer, greener, and more efficient using a packed-bed microreactor. organic-chemistry.org Studies on other pyridines have demonstrated that using titanium silicalite (TS-1) as a catalyst with hydrogen peroxide (H₂O₂) as the oxidant in a continuous flow system can achieve yields of up to 99% with substantially shorter reaction times compared to batch processes. organic-chemistry.orgresearchgate.net This method offers precise control over reaction parameters, enhanced safety by minimizing the accumulation of hazardous intermediates, and remarkable catalyst stability, with some systems operating for over 800 hours without loss of activity. organic-chemistry.orgresearchgate.net

Furthermore, green methods for forming the sulfonamide group should be explored. A novel, environmentally friendly approach involves the direct coupling of alcohols and sulfonamides through a domino dehydrogenation-condensation-hydrogenation sequence using a nanostructured catalyst. nih.gov This process is highly efficient, consumes only one equivalent of the alcohol, and the use of a magnetic nanocatalyst (e.g., nano-Ru/Fe₃O₄) allows for easy separation and recycling, further enhancing the sustainability of the synthesis. nih.gov

Table 1: Comparison of Hypothetical Synthetic Approaches for this compound
ParameterTraditional Batch SynthesisProposed Green Flow Synthesis
Oxidant (N-oxidation) Peracids (e.g., m-CPBA)Hydrogen Peroxide (H₂O₂)
Catalyst Homogeneous acidsHeterogeneous, recyclable (e.g., TS-1) organic-chemistry.org
Process Safety Risk of thermal runaway, accumulation of hazardous reagentsEnhanced heat transfer, minimized reagent volume, improved safety almacgroup.com
Efficiency Longer reaction times, potential side reactionsShorter residence times, high yields (up to 99%) organic-chemistry.orgresearchgate.net
Sustainability Stoichiometric reagents, solvent wasteCatalytic process, potential for solvent recycling, catalyst reusability nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and materials research by accelerating the design and discovery process. researchgate.net These computational tools can be applied to the this compound scaffold to design novel derivatives and predict their properties, bypassing inefficient trial-and-error experimentation. acs.orgnih.gov

ML models can be trained on existing databases of pyridine and sulfonamide compounds to establish structure-property relationships. These models can then predict various characteristics for virtual libraries of derivatives based on the target scaffold, including biological activity, toxicity, and material properties. organic-chemistry.orgnih.gov For instance, an ML-assisted material genome approach has been successfully used to design pyridine-based polymers for the efficient removal of pollutants by predicting their adsorption capacity from their structure. acs.orgnih.gov A similar strategy could be employed to design materials incorporating the this compound unit for applications in catalysis or selective adsorption. In medicinal chemistry, AI has been used to design novel pyridine derivatives with potential antidiabetic and anticancer activities. organic-chemistry.org

Table 2: Potential Applications of AI/ML in Research on this compound
Application AreaAI/ML TechniquePredicted Outcome/PropertyRelevant Precedent
Drug Discovery Quantitative Structure-Activity Relationship (QSAR), Deep Neural NetworksPrediction of bioactivity (e.g., enzyme inhibition), ADMET propertiesDesign of pyridine derivatives for antidiabetic and anticancer activity. organic-chemistry.org
Materials Science Machine Learning-Assisted Material Genome ApproachPrediction of adsorption capacity, electronic properties, selectivityDiscovery of pyridine-based polymers for ReO₄⁻ removal. acs.orgnih.gov
Synthetic Chemistry Rule-based systems combined with ML modelsProposal of feasible and efficient synthetic routesComputer-generated synthesis of novel drug-like compounds. researchgate.net

Advanced Mechanistic Investigations using Real-Time Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. Operando spectroscopy , which involves the spectroscopic characterization of a reaction as it happens under true working conditions, offers unparalleled insight into reaction kinetics, transient intermediates, and catalyst behavior. nih.govwikipedia.org

Future research on this compound would greatly benefit from the application of real-time analytical techniques. For example, coupling a continuous flow reactor with in-line analytics such as FlowIR™ (in-situ Fourier-transform infrared spectroscopy) would allow for the real-time monitoring of reactant consumption and product formation during its synthesis. vapourtec.com This provides immediate data for reaction optimization and can reveal the presence of short-lived intermediates. vapourtec.com Mechanistic studies on other pyridine N-oxide-involved reactions have successfully used real-time IR monitoring and NMR spectroscopy to elucidate complex reaction pathways. acs.org These techniques could be used to study the kinetics of both the N-oxidation step and the sulfonamide formation, helping to identify the rate-determining step and optimize conditions for efficiency and safety. nih.gov

Table 3: Application of Real-Time Spectroscopy for Mechanistic Studies
Spectroscopic TechniquePotential ApplicationMechanistic Insight Gained
In-situ FT-IR (FlowIR™) Monitoring the synthesis of the target compound in a flow reactor. vapourtec.comReaction kinetics, detection of key functional group changes, process optimization.
In-situ NMR Spectroscopy Tracking the reaction course of N-oxidation or sulfonamidation.Structural identification of intermediates, understanding catalyst-substrate interactions. acs.org
Operando UV-Vis Spectroscopy Studying photocatalytic reactions involving the compound. wikipedia.orgMonitoring colored intermediates or catalyst states in real-time.
Operando Raman Spectroscopy Investigating the compound's behavior as a ligand in a catalytic system.Characterizing the structure of the active catalytic species under reaction conditions.

Exploration of Novel Reactivity Patterns for Diversified Applications

The combination of the pyridine N-oxide and sulfonamide groups within one molecule creates opportunities for novel reactivity. The N-O bond of a pyridine N-oxide can act as an internal oxidant and a source of radical species, while the sulfonamide group is a key pharmacophore that can also be a site for further functionalization. arkat-usa.orgacs.org

One emerging area is the use of photocatalysis to generate sulfonyl radical intermediates from stable sulfonamides. acs.orgnih.gov This strategy enables late-stage functionalization, allowing for the conversion of the sulfonamide group into other valuable moieties. acs.org Applying this methodology to this compound could provide access to a wide range of new derivatives where the sulfonyl group is coupled with various alkene fragments. nih.gov

Additionally, the pyridine N-oxide moiety itself is a versatile functional group. It is known to participate in cycloaddition reactions and can direct metallation to the C6 position, opening pathways for further substitution on the pyridine ring. arkat-usa.org The N-oxide can also act as a nucleophilic catalyst in acyl transfer reactions. scripps.edu Investigating these known reactivity patterns in the context of the electron-rich and sterically influenced 3-methyl-2-sulfonamide scaffold could lead to the discovery of unique chemical transformations.

Table 4: Emerging Reactivity Patterns to Explore
Reactive MoietyProposed Reaction TypePotential Outcome/ApplicationRelevant Precedent
Sulfonamide Photocatalytic Late-Stage Functionalization via Sulfonyl RadicalCoupling with alkenes to form new C-S bonds; diversification of the scaffold.Metal-free functionalization of pharmaceutically relevant sulfonamides. acs.orgnih.gov
Pyridine N-Oxide [3+2] Cycloaddition ReactionsSynthesis of novel fused heterocyclic systems.General reactivity of the N-O bond as a dipole. arkat-usa.org
Pyridine Ring Directed Ortho-Metallation (DoM) at C6Introduction of new substituents at the position adjacent to the N-oxide.Metallation followed by electrophilic substitution. arkat-usa.org
Entire Molecule Use as a Nucleophilic OrganocatalystCatalysis of acyl transfer or other reactions.Pyridine N-oxides as efficient nucleophilic organocatalysts. scripps.edu

Computational Design of Functional Materials Incorporating the Compound Scaffold

Computational chemistry provides a powerful tool for the in silico design of new materials with tailored properties. Methods like Density Functional Theory (DFT) can be used to model the electronic structure, coordination behavior, and potential reactivity of this compound. This predictive power can guide the synthesis of advanced functional materials.

By calculating properties such as the electrostatic potential, frontier molecular orbitals, and binding energies, researchers can rationally design how the molecule will behave as a building block in larger systems. For example, the compound could be explored as a ligand for creating metal-organic frameworks (MOFs) or as a monomer for synthesizing functional polymers. Computational screening can predict the resulting material's properties, such as its porosity for gas storage, its electronic band gap for semiconductor applications, or its catalytic activity for specific chemical reactions. This approach significantly narrows the range of experimental targets, saving time and resources.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-methylpyridine-2-sulfonamide 1-oxide, and how do reaction parameters (e.g., temperature, reagents) impact yield?

  • Methodological Answer : Pyridine 1-oxide derivatives are typically synthesized via alkylation or sulfonation of pyridine precursors. For instance, methyl fluorosulfonate has been used as a potent alkylating agent to generate 1-alkoxypyridinium intermediates, which can react with nucleophiles like cyanide to form substituted pyridines . For sulfonamide derivatives, sulfonation of the pyridine ring followed by oxidation to the 1-oxide is recommended. Reaction optimization should include monitoring via TLC or HPLC to track intermediates and minimize side reactions.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : FT-IR and NMR are indispensable. The sulfonamide group exhibits characteristic S=O stretching vibrations (~1350–1150 cm⁻¹ in IR). In 1^1H NMR, the methyl group at position 3 and the sulfonamide protons show distinct splitting patterns. 13^13C NMR can confirm the pyridine ring carbons and sulfonamide connectivity. Comparative analysis with structurally similar compounds (e.g., 2-methylpyridine 1-oxide) is advised to validate assignments .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Pyridine 1-oxides are hygroscopic and sensitive to light. Store in airtight containers under inert gas (e.g., argon) at –20°C. Stability tests under varying pH and temperature conditions are recommended. Safety protocols should align with pyridine derivatives, including fume hood usage and PPE to avoid inhalation/skin contact .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) can elucidate the electronic effects of the sulfonamide group on the pyridine 1-oxide core?

  • Methodological Answer : Density Functional Theory (DFT) can model charge distribution, frontier molecular orbitals (HOMO-LUMO), and reactive sites. For example, studies on 2-methylpyridine 1-oxide used Mulliken charges and electrostatic potential maps to predict nucleophilic/electrophilic regions . Apply similar methods to analyze sulfonamide substituent effects on resonance stabilization and oxidation potential.

Q. How can electrochemical methods be leveraged to functionalize this compound in cross-coupling reactions?

  • Methodological Answer : Electro-reductive cross-electrophile coupling (eXCEL) has been used for pyridine annulations. Adapt protocols from electrochemical C–H/N–H annulations of benzamides with allenes, where controlled potential electrolysis enables selective bond formation without exogenous catalysts. Optimize electrolyte composition (e.g., LiClO₄ in DMF) and electrode materials (e.g., Pt/C) .

Q. What strategies resolve contradictions in reported biological activities of pyridine 1-oxide derivatives, such as enzyme inhibition vs. cytotoxicity?

  • Methodological Answer : Perform comparative assays under standardized conditions (e.g., IC₅₀ measurements using recombinant enzymes vs. cell viability assays). For example, SKF-86002 (a p38 MAPK inhibitor) was validated through kinase profiling and cytokine suppression studies . Cross-reference structural analogs (e.g., nitroquinoline oxides) to identify activity trends .

Q. How can HPLC-MS and X-ray crystallography differentiate this compound from its structural analogs?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and MS detection for precise mass confirmation. X-ray crystallography resolves positional isomerism (e.g., distinguishing 3-methyl from 4-methyl derivatives). Reference databases like CAS Registry Numbers for analogs (e.g., 3-methoxy-2-methylpyridine 1-oxide, CAS 35392-65-5) aid in spectral comparisons .

Data Analysis and Integration

Q. How should researchers design experiments to investigate the sulfonamide group’s role in modulating the compound’s reactivity?

  • Methodological Answer : Conduct Hammett studies by synthesizing derivatives with electron-withdrawing/donating substituents. Compare reaction rates (e.g., hydrolysis or nucleophilic substitution) and correlate with σ values. Pair experimental data with computational σ-parameter calculations to validate electronic effects .

Q. What statistical methods are recommended for analyzing contradictory stability data across studies?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify variables (e.g., pH, temperature) causing discrepancies. Use Bayesian meta-analysis to integrate findings from heterogeneous datasets, weighting studies by methodological rigor (e.g., sample size, controls) .

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